2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
917757-16-5 |
|---|---|
Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-amino-6-phenyl-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10N4O/c14-13-16-10-7-6-9(8-4-2-1-3-5-8)15-11(10)12(18)17-13/h1-7H,(H3,14,16,17,18) |
InChI Key |
IFGSHXZGEMTOGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)N=C(NC3=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[3,2-d]pyrimidine ring system under relatively mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The amino group at position 2 acts as a nucleophile, facilitating electrophilic substitution. Key reactions include:
-
Acylation : Reacts with acyl chlorides or anhydrides under mild conditions to form N-acylated derivatives.
-
Sulfonation : Forms sulfonamide derivatives when treated with sulfonyl chlorides in basic media.
Condensation Reactions
The amino group participates in condensation with carbonyl-containing reagents:
These products exhibit enhanced biological activity, particularly in anticancer and anti-inflammatory contexts .
Cyclization Reactions
The scaffold undergoes cyclization to form extended heterocyclic systems:
-
With Anthranilic Acid : Sodium ethoxide-mediated cyclization yields fused quinolines (e.g., 8d ), confirmed by -NMR and IR spectroscopy .
-
Microwave-Assisted Cyclization : Using DMF/HOAc under microwave irradiation (240 W), cyclization occurs in 30–60 minutes, forming dihydropyrido-pyrimidinediones .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization at specific positions:
Halogenation Reactions
Halogenation at position 4 or 6 is critical for further functionalization:
-
Chlorination : Treatment with phosphorus oxychloride (POCl) under reflux yields 4,6-dichloro derivatives (e.g., 3 ), a key intermediate for Suzuki couplings .
-
Bromination : N-Bromosuccinimide (NBS) in acetonitrile introduces bromine at position 5, enabling subsequent amination or cross-coupling .
Cyclocondensation Reactions
Reaction with α,β-unsaturated ketones or aldehydes leads to fused heterocycles:
-
With Chalcones : Forms 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones (7a–e ), characterized by -NMR and mass spectrometry .
-
With Orthoesters : Triethyl orthoformate induces cyclization to pyrido-pyrimidinones, confirmed by X-ray crystallography .
Derivatization for Biological Activity
Derivatives of this scaffold show promise in medicinal chemistry:
-
Anticancer Agents : 2-Thioxo derivatives (e.g., 7a–e ) inhibit EGFR with IC values < 100 nM .
-
HDAC/Mnk Dual Inhibitors : 6-Substituted derivatives (e.g., A01 ) exhibit nanomolar potency in cellular assays .
-
Anti-inflammatory Agents : Pyrido[2,3-d]pyrimidine-diones reduce COX-2 expression by >50% at 10 μM .
Key Synthetic Pathways
A representative synthesis route is outlined below:
-
Chlorination : 2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one → 4,6-dichloro derivative (POCl, reflux) .
-
Suzuki Coupling : React with aryl boronic acids (Pd catalyst, dioxane/HO) to introduce aryl groups .
-
Amination : Treat with amines (KCO, DMF) to install aminoalkyl side chains .
Reaction Optimization
-
Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 30 minutes for cyclization) .
-
Solvent Systems : DMF/HOAc (2:1) enhances yields in condensation reactions , while ethanol/water mixtures aid in recrystallization .
This compound’s reactivity profile underscores its utility as a versatile building block in drug discovery, particularly for kinase and epigenetic targets. Continued exploration of its derivatives is warranted to unlock new therapeutic applications.
Scientific Research Applications
Kinase Inhibition
The compound has been identified as a promising scaffold for the development of kinase inhibitors. Kinases are enzymes that play crucial roles in various cellular processes, including cell signaling and metabolism. Inhibition of specific kinases can lead to therapeutic benefits in diseases such as cancer.
- Mechanism of Action : The pyrido[3,2-d]pyrimidine core structure allows for interactions with the ATP-binding site of kinases, mimicking the structure of purine nucleotides. This enables the compound to form hydrogen bonds with key residues in the kinase active site, thereby inhibiting their activity .
- Case Studies : Research has demonstrated that derivatives of this compound exhibit selective inhibition against various kinases, including those involved in cancer progression. For example, a study highlighted a series of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives that showed dual inhibitory activity against histone deacetylases (HDAC) and MNK kinases. One particular derivative displayed significant antiproliferative effects against human prostate cancer cells (PC-3), indicating its potential as an anticancer agent .
Anticancer Activity
The compound's ability to inhibit cell proliferation has been extensively studied in various cancer models.
- In Vitro Studies : Various derivatives have been synthesized and tested for their antiproliferative activity against different cancer cell lines. For instance, one study reported that a specific derivative exhibited potent activity against prostate cancer cells by inducing apoptosis and inhibiting cell cycle progression .
- Mechanistic Insights : The docking studies suggest that the hydroxamic acid motif present in some derivatives is crucial for maintaining their HDAC and MNK inhibitory activities. This structural feature allows for effective binding within the active sites of these enzymes .
Drug Development and Therapeutic Applications
The ongoing research into 2-amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one derivatives has implications for drug development.
Summary Table of Research Findings
Mechanism of Action
The mechanism of action of 2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt various cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Structurally related compounds differ in substituents, heterocyclic cores, and functional groups, which influence their physicochemical and pharmacological profiles. Key analogs are summarized below:
Notes:
- Pyrido vs. Thieno Cores: Replacement of the pyrido ring with a thieno[3,2-d]pyrimidinone (e.g., compounds in and ) introduces a sulfur atom, altering electronic properties and binding affinity. Thieno analogs often exhibit improved solubility but reduced metabolic stability .
- Substituent Effects : Chloro substituents (e.g., 6-Cl) increase electrophilicity, facilitating nucleophilic substitution reactions, while bulky groups like tert-butyl or fluorophenyl enhance target selectivity .
Pharmacokinetic and Stability Considerations
- Lipophilicity : LogP values for phenyl-substituted derivatives are ~2.5, compared to 1.8 for chloro analogs, suggesting better blood-brain barrier penetration .
- Metabolic Stability: Thieno analogs undergo faster hepatic clearance due to sulfur oxidation, whereas pyrido derivatives show longer plasma half-lives .
Biological Activity
2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyrido[3,2-d]pyrimidine core, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of specific precursors under controlled conditions to yield derivatives with enhanced biological properties. For instance, researchers have synthesized various derivatives by modifying the substituents at the C5 and C6 positions, which significantly influence their biological activity .
Antitumor Activity
Numerous studies have indicated that this compound exhibits potent antitumor properties. For example, a series of derivatives were evaluated against several cancer cell lines including A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast) at a concentration of 100 μM. The most active derivatives demonstrated significant cytotoxicity, suggesting their potential as chemotherapeutic agents .
The mechanism by which these compounds exert their antitumor effects often involves inhibition of specific kinases or enzymes crucial for cancer cell proliferation. Notably, some derivatives have been identified as inhibitors of the Pim-1 kinase, a target implicated in various malignancies. The IC50 values for these compounds ranged from 1.18 to 8.83 μM, indicating substantial potency against this target .
Antiviral Activity
In addition to their anticancer properties, certain derivatives of this compound have shown promise in antiviral applications. For instance, research has highlighted their potential as inhibitors of Hepatitis C virus (HCV) replication, demonstrating the versatility of this compound in addressing viral infections .
Case Studies
Case Study 1: Antitumor Evaluation
A study conducted by researchers synthesized a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives and tested them against multiple cancer cell lines. The results indicated that specific substitutions at the C5 and C6 positions resulted in enhanced selectivity and potency against tumor cells compared to non-cancerous cells .
Case Study 2: Antiviral Properties
Another investigation focused on the antiviral efficacy of related compounds against SARS-CoV-2. The study utilized computational modeling alongside experimental assays to confirm that certain pyrimidine derivatives could inhibit the main protease enzyme of the virus effectively, showcasing their potential role in antiviral drug development .
Data Tables
The following table summarizes key findings regarding the biological activity of various derivatives of this compound:
| Compound Name | Target Activity | IC50 (μM) | Cell Lines Tested |
|---|---|---|---|
| Compound A | Pim-1 Inhibition | 1.18 | MCF7 |
| Compound B | Pim-1 Inhibition | 4.62 | HCT116 |
| Compound C | HCV Inhibition | N/A | HepG2 |
| Compound D | Antitumor | 8.83 | PC3 |
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 2-amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one, and how do substituents influence reaction yields?
- Methodological Answer : Reductive amination is a key strategy for introducing aryl groups at the 6-position. For example, thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized via sodium cyanoborohydride-mediated reductive amination of 6-formyl intermediates with substituted anilines, achieving yields of 57–87% under pH 6 conditions . Substituents like electron-donating methoxy groups (e.g., 4-methoxyphenyl) improve yields (89%), while sterically hindered or electron-deficient groups (e.g., 2,5-dichlorophenyl) require alternative pathways like pre-formed imine intermediates .
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C) to verify key structural features:
- Amino group : A singlet at δ ~6.0–6.1 ppm (¹H NMR) and a carbon resonance at δ ~152–157 ppm (¹³C NMR) .
- Aromatic protons : Multiplets in δ 7.2–8.2 ppm (¹H NMR) .
- Carbonyl group : A peak at δ ~160 ppm (¹³C NMR) . IR spectroscopy can confirm NH/OH stretches (3200–3400 cm⁻¹) and carbonyl vibrations (1650–1700 cm⁻¹) .
Q. What strategies ensure solubility and stability during purification of this compound derivatives?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (e.g., DMSO) for NMR analysis and methanol/dichloromethane mixtures for column chromatography .
- Stability : Conduct reactions under inert atmospheres (argon) to prevent oxidation of sensitive groups like amines . Lyophilization or recrystallization from isopropanol improves purity for hygroscopic compounds .
Intermediate Research Questions
Q. How do substituents at the 6-position influence dihydrofolate reductase (DHFR) inhibition in pyrido[3,2-d]pyrimidin-4(1H)-one derivatives?
- Methodological Answer : Compare IC₅₀ values of analogs with varying electronic and steric properties. For example:
- Electron-donating groups (e.g., 3,4,5-trimethoxyphenyl) enhance DHFR inhibition due to improved hydrophobic interactions .
- Halogenated analogs (e.g., 4-chlorophenyl) may exhibit reduced activity if steric bulk disrupts binding .
- Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What enzymatic assays are suitable for evaluating kinase inhibition by this compound analogs?
- Methodological Answer :
- Kinase inhibition : Use ADP-Glo™ assays to measure ATP consumption in EGFR or CDK2 kinases .
- Cytotoxicity : Validate activity with MTT assays in cancer cell lines (e.g., HeLa), comparing GI₅₀ values to positive controls like doxorubicin .
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling reactions introduce functional groups at the 6-position of pyrido[3,2-d]pyrimidin-4(1H)-one scaffolds?
- Methodological Answer :
- Suzuki-Miyaura coupling : React 6-bromo derivatives with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in DMF at 80°C .
- Sonogashira coupling : Introduce alkynes (e.g., ethynylcyclopropane) with PdCl₂(PPh₃)₂/CuI in THF, yielding cyclopropylethynyl derivatives (23% yield) .
Q. How to resolve contradictions in enzyme inhibition data between in vitro and cellular assays for pyrido[3,2-d]pyrimidin-4(1H)-one derivatives?
- Methodological Answer :
- Permeability issues : Measure cellular uptake via LC-MS/MS to confirm intracellular concentrations .
- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-DHFR targets .
- Metabolic stability : Use liver microsome assays to assess compound degradation .
Q. What crystallographic methods determine the binding mode of this compound in enzyme active sites?
- Methodological Answer : Co-crystallize the compound with DHFR (PDB ID: 1U72) using hanging-drop vapor diffusion. Resolve structures at ≤2.0 Å resolution to observe hydrogen bonds between the 2-amino group and Asp27/Glu30 residues . Refinement in PHENIX and validation via MolProbity ensure model accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
